Boc-gdfldfa-nhme

Description

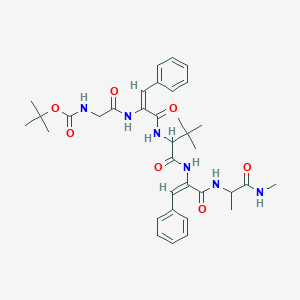

Boc-gdfldfa-nhme is a synthetic peptide derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (nhme) terminus. The Boc group is commonly used in solid-phase peptide synthesis (SPPS) to shield reactive amine functionalities, while the methyl ester terminus improves solubility in organic solvents like N,N-dimethylformamide (DMF) .

Synthesis protocols for analogous peptides often employ coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N-methylmorpholine (NMM) in DMF . For example, tripeptides like H-Met-Met-Met-OH are synthesized via stepwise coupling under inert conditions, with final deprotection using trifluoroacetic acid (TFA) . This compound likely follows similar methodologies, though optimization of reaction times (e.g., ~1.3 hours at 75°C) and solvent choices may vary .

Properties

CAS No. |

141695-65-0 |

|---|---|

Molecular Formula |

C35H46N6O7 |

Molecular Weight |

662.8 g/mol |

IUPAC Name |

tert-butyl N-[2-[[(E)-3-[[3,3-dimethyl-1-[[(E)-3-[[1-(methylamino)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C35H46N6O7/c1-22(29(43)36-8)38-30(44)26(20-24-17-13-10-14-18-24)40-32(46)28(34(2,3)4)41-31(45)25(19-23-15-11-9-12-16-23)39-27(42)21-37-33(47)48-35(5,6)7/h9-20,22,28H,21H2,1-8H3,(H,36,43)(H,37,47)(H,38,44)(H,39,42)(H,40,46)(H,41,45)/b25-19+,26-20+ |

InChI Key |

XRACTWAKUBGPLX-FQHZWJPGSA-N |

SMILES |

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C(=O)NC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C(C(C)(C)C)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)CNC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

sequence |

GXXXA |

Synonyms |

(1,1-dimethylethoxy)carbonyl-glycyl-delta-phenylalanyl-leucyl-delta-phenylalanyl-N-methylalaninamide Boc-GdFLdFA-NHMe Boc-Gly-delta-Phe-Leu-delta-Phe-Ala-NHCH3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Physicochemical Properties

The table below compares Boc-gdfldfa-nhme (inferred properties) with structurally related boronic acid derivatives and peptides from literature:

*Estimated based on analogous peptides and synthesis protocols.

Key Observations:

- Lipophilicity : this compound exhibits higher Log P values compared to polar tripeptides like H-Met-Met-Met-OH, attributed to its protective groups and methyl ester terminus .

- Solubility : Unlike boronic acids (e.g., CAS 1046861-20-4), which have low aqueous solubility, this compound is designed for solubility in DMF, a solvent critical for SPPS but increasingly replaced due to toxicity concerns .

- Synthetic Complexity : The compound’s synthetic accessibility score (~2.07) aligns with boronic acid derivatives, reflecting challenges in coupling and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.